molecular formula C20H19N5O2S B2785576 N-[(3-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1358707-84-2

N-[(3-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2785576
CAS No.: 1358707-84-2
M. Wt: 393.47
InChI Key: WPIQHZLKHHSFJA-UHFFFAOYSA-N
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Description

This compound features a triazoloquinoxaline core fused with a sulfanyl-acetamide moiety and a 3-methoxyphenylmethyl group. The triazoloquinoxaline system is a heterocyclic scaffold known for its pharmacological relevance, while the sulfanyl linkage may enhance binding affinity through sulfur-mediated interactions .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-23-24-19-20(22-16-8-3-4-9-17(16)25(13)19)28-12-18(26)21-11-14-6-5-7-15(10-14)27-2/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIQHZLKHHSFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazoloquinoxaline core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The triazoloquinoxaline core is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 2: Structural Features and Implications
Compound Core Heterocycle Substituents Potential Bioactivity
Target Compound 1,2,4-Triazolo[4,3-a]quinoxaline 3-Methoxyphenylmethyl, sulfanyl Kinase inhibition, CNS targets
N-(4-Acetamidophenyl)-2-(quinazolinylsulfanyl)acetamide () Quinazolin-4(3H)-one 4-Acetamidophenyl, sulfanyl Anticancer (tubulin binding)
2-({4-Allyl-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide () 1,2,4-Triazole Allyl, 2,6-dimethylanilino Antimicrobial, anti-inflammatory
Triazol-thiadiazole benzamides () 1,2,4-Triazole, thiadiazole Phenyl, hydroxyquinoxaline Antifungal, antiviral

Key Differences :

  • Heterocyclic Core: The triazoloquinoxaline in the target compound may offer enhanced π-π stacking and hydrogen bonding vs. quinazolinones () or simple triazoles () .

Physical and Chemical Properties

  • Molecular Weight: The target compound’s molecular weight is estimated at ~450–470 g/mol, comparable to (437.56 g/mol) but lighter than ’s quinazolinone derivatives .
  • Solubility : The 3-methoxy group may reduce aqueous solubility vs. acetamido-substituted analogs (), necessitating formulation optimization .

Biological Activity

N-[(3-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure can be broken down into two main components: a methoxyphenyl group and a triazoloquinoxaline moiety linked by a sulfanyl group. The synthesis involves several steps including the formation of the triazoloquinoxaline derivative followed by the introduction of the methoxyphenyl and sulfanyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds derived from quinoxaline structures have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Reference
Quinoxaline Derivative 1HCT-1161.9
Quinoxaline Derivative 2MCF-72.3
Doxorubicin (Control)HCT-1163.23

These findings indicate that this compound may exhibit similar or enhanced anticancer activity.

Antiviral Activity

In addition to anticancer properties, quinoxaline derivatives have been evaluated for their antiviral activity. One study reported that certain quinoxaline compounds demonstrated protective effects against Tobacco Mosaic Virus (TMV), with effective concentrations significantly lower than traditional antiviral agents.

CompoundEC50 (mg/mL)Reference
Quinoxaline Derivative A133.0
Ningnanmycin (Control)356.3

These results suggest that the compound may possess antiviral properties worth further investigation.

The biological activity of this compound is likely attributed to its ability to interfere with cellular pathways involved in proliferation and survival. Quinoxalines are known to modulate various signaling pathways related to cancer cell growth and apoptosis.

Case Studies

Several case studies have documented the efficacy of quinoxaline derivatives:

  • Study on HCT-116 Cells : A study found that a related quinoxaline compound induced apoptosis in colorectal cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics.
  • MCF-7 Cell Line Study : Another investigation reported potent cytotoxic effects on breast cancer cells, indicating a promising avenue for developing targeted therapies using this compound.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Step 1 : Condensation of 3-methoxybenzylamine with chloroacetyl chloride in dioxane at 20–25°C, followed by neutralization and recrystallization (ethanol-DMF mixture) .
  • Step 2 : Coupling of the triazoloquinoxaline sulfhydryl intermediate via nucleophilic substitution. Optimize pH (7–8) and temperature (60–80°C) to prevent byproducts .
  • Key Reagents : Triethylamine (base catalyst), chloroacetyl chloride, and sulfur-containing intermediates.
  • Yield Optimization : Use continuous flow reactors for controlled mixing and reduced side reactions .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and triazoloquinoxaline proton environments (δ 7.5–8.5 ppm for aromatic protons) .
  • IR : Validate sulfanyl (C–S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
  • Chromatography :
  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; purity >95% required for biological assays .

Q. What preliminary biological screening methods are recommended?

  • Methodological Answer :
  • In Vitro Assays :
  • Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC₅₀ < 10 µM suggests potency) .
  • Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC ≤ 25 µg/mL considered active) .
  • Target Binding : Molecular docking with triazoloquinoxaline-binding enzymes (e.g., kinase inhibitors) using AutoDock Vina .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for cytotoxicity) .
  • Control Variables : Account for differences in cell culture conditions (e.g., serum concentration, passage number) .
  • Structural Confounders : Verify substituent effects; e.g., methoxy groups enhance lipophilicity (logP > 3.0), altering membrane permeability .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Systematic Substitution : Replace methoxyphenyl with halogenated (e.g., Cl, F) or alkyl groups to assess electronic/steric effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) .
  • Data Table :
DerivativeR GroupIC₅₀ (µM)logP
ParentOCH₃8.23.1
Derivative ACl5.73.5
Derivative BCH₃12.42.8

Q. How to assess environmental fate and ecotoxicological risks?

  • Methodological Answer :
  • Degradation Studies :
  • Hydrolysis: Incubate at pH 4–9 (50°C, 7 days); monitor via LC-MS for breakdown products (e.g., quinoxaline derivatives) .
  • Photolysis: Expose to UV light (λ = 254 nm) in aqueous media; quantify half-life .
  • Ecotoxicology :
  • Daphnia magna : 48-h acute toxicity (EC₅₀ < 1 mg/L indicates high hazard) .
  • QSAR Modeling : Predict bioaccumulation using EPI Suite (BCF > 5000 suggests high risk) .

Q. What advanced analytical methods can elucidate metabolic pathways?

  • Methodological Answer :
  • In Vitro Metabolism :
  • Liver Microsomes : Incubate with human CYP3A4/CYP2D6 isoforms; identify metabolites via UPLC-QTOF-MS .
  • Isotope Labeling : Synthesize ¹³C-labeled acetamide moiety to track metabolic cleavage .
  • Data Interpretation : Use MetaboLynx (Waters) for metabolite annotation and pathway mapping .

Methodological Best Practices

  • Handling Data Contradictions : Replicate experiments in triplicate with independent batches; apply ANOVA (p < 0.05) to confirm significance .
  • Crystallography : Perform single-crystal XRD to resolve ambiguities in triazoloquinoxaline ring conformation (e.g., torsion angles < 10° for planarity) .
  • Computational Validation : Cross-validate DFT-calculated HOMO/LUMO energies with experimental cyclic voltammetry .

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